![molecular formula C10H13N3O3 B2420568 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione CAS No. 2094125-90-1](/img/structure/B2420568.png)
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione, also known as FK506, is a macrolide immunosuppressant drug that is widely used in the field of organ transplantation. FK506 was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since been used as a potent immunosuppressive agent due to its ability to inhibit the activity of T cells.
作用机制
The mechanism of action of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione involves the binding of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione to the FKBP, which then inhibits the activity of calcineurin. Calcineurin is a phosphatase that is essential for the activation of T cells. When T cells are activated, they produce cytokines, which stimulate the proliferation of other T cells and activate B cells. This activation of T and B cells is responsible for the rejection of transplanted organs. By inhibiting the activity of calcineurin, 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione prevents the activation of T cells and thus prevents the rejection of transplanted organs.
Biochemical and Physiological Effects:
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has several biochemical and physiological effects. It has been shown to inhibit the production of interleukin-2 (IL-2), a cytokine that is essential for the activation of T cells. It also inhibits the production of other cytokines, such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha). These cytokines are involved in the inflammatory response and are responsible for the rejection of transplanted organs. 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione also inhibits the activation of B cells, which are responsible for the production of antibodies that can cause rejection of transplanted organs.
实验室实验的优点和局限性
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has several advantages for lab experiments. It is a potent immunosuppressive agent that can be used to prevent the rejection of transplanted organs in animal models. It has also been used to study the role of T cells in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. However, 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has several limitations for lab experiments. It is a toxic drug that can cause side effects, such as nephrotoxicity and neurotoxicity, in animal models. It is also a complex molecule that is difficult to synthesize, which makes it expensive and time-consuming to produce.
未来方向
There are several future directions for the study of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione. One direction is the development of new immunosuppressive agents that are less toxic and more effective than 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione. Another direction is the study of the role of T cells in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has been shown to be effective in the treatment of these diseases, but its toxic side effects limit its use. Finally, the study of the molecular mechanism of action of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione could lead to the development of new drugs that target calcineurin and other signaling pathways involved in the activation of T cells.
合成方法
The synthesis of 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione is a complex process that involves several steps. The starting material for the synthesis is the macrolide lactone, which is obtained from Streptomyces tsukubaensis. The lactone is then reacted with propionic anhydride to form the propionate ester. The resulting ester is then reacted with 7-aminomethyl-7-methoxy-3-methyl-1-octanol to form the octahydroimidazolidino ring. The final step in the synthesis involves the reaction of the octahydroimidazolidino ring with 2-propenoyl chloride to form the final product, 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione.
科学研究应用
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has been extensively studied for its immunosuppressive properties and has been used in the field of organ transplantation to prevent rejection of transplanted organs. 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione works by binding to the 2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione-binding protein (FKBP), which then inhibits the activity of calcineurin, a phosphatase that is essential for the activation of T cells. This inhibition of calcineurin prevents the activation of T cells and thus prevents the rejection of transplanted organs.
属性
IUPAC Name |
2-methyl-7-prop-2-enoyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-8(14)12-4-5-13-7(6-12)9(15)11(2)10(13)16/h3,7H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJGTWAOZRIGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CCN2C1=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


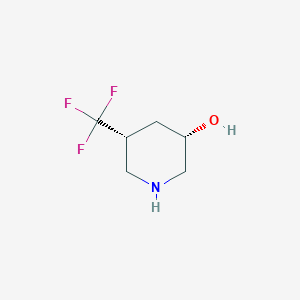
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)
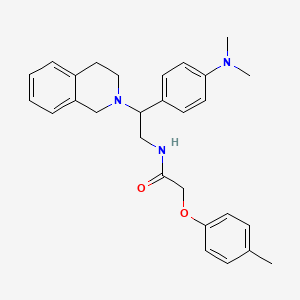

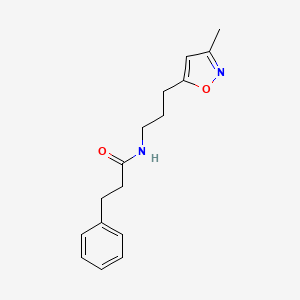
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
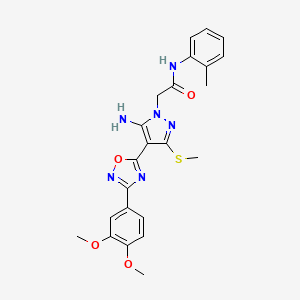
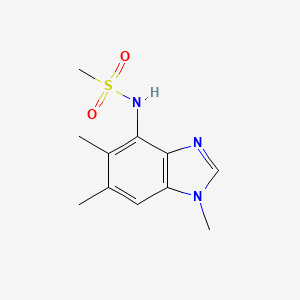

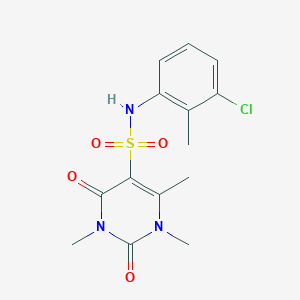

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)
![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)